molecular formula C14H17FN2O3S2 B2355165 N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415453-80-2

N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide

Cat. No.: B2355165
CAS No.: 2415453-80-2
M. Wt: 344.42
InChI Key: ACKBKBDGULBVQP-UHFFFAOYSA-N
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Description

N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a synthetic organic compound that features a fluorophenyl group and a dithiepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Dithiepan Ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Hydroxy Group: This step might be achieved through selective oxidation reactions.

    Attachment of the Fluorophenyl Group: This could be done via nucleophilic substitution reactions.

    Formation of the Oxamide Linkage: This step might involve the reaction of an amine with an oxalyl chloride derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The oxamide linkage can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions involving Lewis acids like AlCl₃ (Aluminium chloride) or FeCl₃ (Ferric chloride).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or pharmacophore.

    Materials Science: In the development of novel materials with unique properties.

    Chemical Biology: As a probe or tool for studying biological systems.

    Industry: In the synthesis of specialty chemicals or as a catalyst.

Mechanism of Action

The mechanism of action of N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
  • N’-(3-Bromophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
  • N’-(3-Methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide

Uniqueness

N’-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3S2/c15-10-2-1-3-11(6-10)17-13(19)12(18)16-7-14(20)8-21-4-5-22-9-14/h1-3,6,20H,4-5,7-9H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKBKBDGULBVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)NC2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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